molecular formula C15H17N5 B12249668 N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine

N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12249668
M. Wt: 267.33 g/mol
InChI Key: XNXWIPRVMPCNGM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2,3-dimethylphenyl group and an ethyl group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under reflux conditions to form the intermediate compound, which is then cyclized to yield the desired purine derivative . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or dimethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and viral infections.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to various biological effects, including antiproliferative and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide: Another compound with a similar 2,3-dimethylphenyl group.

    N-(2,3-dimethylphenyl)-β-alanine: A related compound with a β-alanine moiety.

Uniqueness

N-(2,3-dimethylphenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to interact with enzymes involved in purine metabolism sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C15H17N5/c1-4-20-9-18-13-14(16-8-17-15(13)20)19-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,16,17,19)

InChI Key

XNXWIPRVMPCNGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=CC(=C3C)C

Origin of Product

United States

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